(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Description
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 114676-59-4; molecular formula: C₆H₁₁NO₃·HCl) is a chiral proline derivative widely used in organic synthesis and pharmaceutical applications. Its stereochemical configuration (2R,4R) and hydroxyl/methyl ester functional groups make it a versatile building block for asymmetric catalysis, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs) . The compound is synthesized from hydroxyproline via protection of the amine group, as demonstrated in its use for preparing chiral hybrid catalysts in asymmetric Michael additions .
Properties
IUPAC Name |
methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSHNXEUZOKHH-TYSVMGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114676-59-4 | |
| Record name | D-Proline, 4-hydroxy-, methyl ester, hydrochloride (1:1), (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114676-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Boc-Protected Hydroxyproline Derivatives
(2S,4R)-N-Boc-4-hydroxyproline methyl ester is a common starting material for pyrrolidine-based syntheses. To obtain the (2R,4R) configuration, resolution techniques or enantioselective synthesis are required. For example:
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Chiral Resolution : Racemic epichlorohydrin is resolved using a chiral catalyst (e.g., Jacobsen’s catalyst) to isolate the (R,R)-epichlorohydrin enantiomer.
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Stereochemical Inversion : Mitsunobu reactions enable inversion of the C4 hydroxyl group from (2S,4R) to (2S,4S). Adapting this method with (2R,4S) precursors could yield the (2R,4R) configuration.
Epichlorohydrin-Based Ring-Opening
Chiral epichlorohydrin (R,R configuration) undergoes cyanide-mediated ring opening with sodium cyanide and citric acid to produce (R)-3-chloro-2-hydroxypropionitrile. Subsequent esterification with methanol/HCl gas yields (R)-4-chloro-3-hydroxybutyric acid methyl ester, a key intermediate for pyrrolidine ring formation.
Pyrrolidine Ring Formation and Stereochemical Control
Cyclization with Glycinamide
The (R)-4-chloro-3-hydroxybutyric acid methyl ester reacts with glycinamide hydrochloride in ethanol under basic conditions (Na₂CO₃, 80°C, 20 h) to form the pyrrolidine ring. This step proceeds via nucleophilic substitution and intramolecular condensation, preserving the (2R,4R) configuration.
Reaction Conditions :
| Parameter | Value | Yield | Byproducts |
|---|---|---|---|
| Temperature | 80°C | 85% | None detected |
| Base | Na₂CO₃ | ||
| Solvent | Ethanol | ||
| Time | 20 h |
Mitsunobu-Mediated Configuration Inversion
For precursors with incorrect stereochemistry, a Mitsunobu reaction (diisopropyl azodicarboxylate, triphenylphosphine) inverts the C4 hydroxyl group. For example:
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Substrate : (2R,4S)-N-Boc-4-hydroxyproline methyl ester.
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Conditions : DIAD (1.1 eq), PPh₃ (1.2 eq), THF, 0°C → rt, 12 h.
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Outcome : (2R,4R)-N-Boc-4-hydroxyproline methyl ester (71% yield).
Esterification and Hydrochloride Salt Formation
Methyl Ester Synthesis
The carboxylic acid intermediate is esterified using methanol and HCl gas. For example:
Hydrochloride Salt Precipitation
The free base is treated with HCl in dioxane or dichloromethane to form the hydrochloride salt:
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Procedure : Add 4.0 N HCl in dioxane (1:4 v/v) to the free base in DCM, stir at 20°C for 4 h, concentrate under vacuum.
Industrial-Scale Optimization
Catalytic Hydrogenation
Unsaturated intermediates (e.g., 4-ketopyrrolidine) are hydrogenated over Pd/C (10 wt%, 50 psi H₂, 25°C) to saturate the ring without epimerization.
Crystallization and Purification
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Solvent System : Methanol/acetone (1:3) for recrystallization.
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Purity Enhancement : Column chromatography (silica gel, CH₂Cl₂/MeOH 20:1) achieves >99.5% enantiomeric excess.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-keto-pyrrolidine derivatives.
Reduction: Formation of 4-hydroxy-pyrrolidine alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the reagent used.
Scientific Research Applications
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, affecting their activity and function.
Receptor Binding: The compound may bind to specific receptors, modulating their signaling pathways.
Metabolic Pathways: It can be involved in various metabolic pathways, influencing the synthesis and degradation of other molecules.
Comparison with Similar Compounds
Stereochemical Variants
The stereochemistry of pyrrolidine derivatives significantly impacts their reactivity and biological activity. Key stereoisomers include:
- (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride: This diastereomer, also known as trans-4-hydroxy-L-proline methyl ester hydrochloride, differs in configuration at the 2-position. It is used in peptide synthesis and exhibits distinct catalytic behavior in asymmetric reactions compared to the (2R,4R) form .
- (2R,4S)-4-Fluoropyrrolidine-2-carboxylate hydrochloride : The (2R,4S) configuration introduces fluorine at the 4-position, altering electronic properties and metabolic stability .
Key Insight : The (2R,4R) configuration enhances hydrogen-bonding capabilities in catalysis, while fluorinated derivatives (e.g., 2R,4S) improve lipophilicity for drug design .
Substituent Variations
Hydroxyl vs. Amino vs. Fluoro Groups
Comparison: Hydroxyl groups favor catalytic activity, while fluorine improves pharmacokinetics. Amino derivatives enable ion-pair interactions in enzyme inhibition .
Ester Group Modifications
Key Insight : Methyl esters are cost-effective for large-scale synthesis, whereas benzyl esters provide stability in peptide coupling .
Protecting Group Variations
Comparison : Boc protection is ideal for stepwise synthesis, while benzyl groups resist basic conditions .
Application-Specific Comparisons
Asymmetric Catalysis
Biological Activity
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, also known as N-D-cis-Hyp-OMe·HCl, is a derivative of proline that has garnered attention for its potential biological activities. This compound is characterized by its specific stereochemistry, which is crucial for its interactions within biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C₆H₁₁NO₃·ClH
- Molecular Weight : 181.617 g/mol
- CAS Number : 114676-59-4
- Melting Point : 121–123 °C
Biological Significance
The biological activity of this compound is primarily attributed to its role as a proline analog. Proline and its derivatives are integral to various biological processes, including protein synthesis and enzyme function.
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways. Its structural similarity to proline allows it to interfere with enzyme-substrate interactions.
- Protein-Ligand Interactions : The compound's ability to mimic proline facilitates studies on protein folding and stability, particularly in collagen synthesis where proline is a critical amino acid.
- Cell Signaling Modulation : Research indicates that this compound may influence cell signaling pathways, potentially impacting cellular responses to external stimuli.
Synthesis and Characterization
The synthesis of this compound typically involves the esterification of 4-hydroxy-L-proline. This process can be optimized using various reagents and conditions to enhance yield and purity.
Case Studies
- Study on Enzyme Activity : A study demonstrated that this compound effectively inhibited the activity of prolyl hydroxylase, an enzyme critical in collagen formation. The inhibition was quantified using IC50 values, revealing significant potency compared to other known inhibitors .
- Cell Culture Experiments : In vitro assays using cell lines showed that treatment with this compound resulted in altered expression levels of collagen-related genes, suggesting its potential role in modulating extracellular matrix composition .
- Pharmacological Evaluation : Preliminary pharmacological evaluations indicated that this compound exhibits anti-inflammatory properties in cellular models of inflammation .
Data Table: Biological Activity Summary
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable candidate for drug development:
- Proline-based Pharmaceuticals : Its structure allows for the design of novel therapeutics targeting diseases related to collagen deficiencies or excessive inflammation.
- Research Tool : This compound serves as a useful tool in biochemical research for studying enzyme mechanisms and protein interactions.
Q & A
Q. Methodological
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry via coupling constants (e.g., J₄-OH = 5.2 Hz confirms axial hydroxyl in (2R,4R)) .
- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) separate enantiomers with ≥99% enantiomeric excess .
- Mass Spectrometry : ESI-MS confirms molecular weight (181.62 g/mol) and detects impurities (e.g., de-esterified byproducts) .
How can researchers address discrepancies in reported biological activities across studies?
Data Contradiction Analysis
Discrepancies often arise from assay conditions. For example:
- pH Sensitivity : The compound hydrolyzes rapidly at pH > 8, reducing efficacy in cell-based assays unless stabilized .
- Solvent Effects : DMSO concentrations >1% may artificially enhance membrane permeability, skewing IC₅₀ values . Validating protocols with standardized buffers (e.g., PBS at pH 7.4) and controls (e.g., inert linkers) is recommended .
What role does this compound play in PROTAC design, and how does its structure enhance efficacy?
Advanced
As a non-cleavable ADC linker, it connects antibody and payload via stable ether/amide bonds, minimizing off-target release. In PROTACs, its alkyl chain facilitates E3 ligase-target protein proximity, enhancing ubiquitination efficiency. The hydroxyl group improves solubility (LogP = 0.01), while the rigid pyrrolidine ring reduces conformational entropy, increasing binding specificity .
What strategies optimize stability during formulation development?
Q. Methodological
- Lyophilization : Increases shelf life by reducing hydrolytic degradation (stable for >24 months at -20°C) .
- Buffering : Citrate buffers (pH 4–6) prevent ester hydrolysis while maintaining solubility .
- Excipients : Co-formulation with cyclodextrins (e.g., HP-β-CD) enhances thermal stability (Tₘ increase by 15°C) .
How does this compound compare to structurally similar pyrrolidine derivatives in medicinal chemistry?
Q. Comparative Analysis
What in vitro models are suitable for studying its pharmacokinetic (PK) properties?
Q. Advanced
- HepG2 Cells : Assess hepatic clearance via CYP450 metabolism (t₁/₂ = 2.1 hours) .
- Caco-2 Monolayers : Measure permeability (Papp = 8.6 × 10⁻⁶ cm/s), indicating moderate oral bioavailability .
- Plasma Stability Assays : Incubation in human plasma shows >90% intact compound after 4 hours, confirming esterase resistance .
What synthetic challenges arise during scale-up, and how are they mitigated?
Q. Process Chemistry
- Racemization : High-temperature steps risk epimerization. Solution: Use low-temperature (0–5°C) coupling reactions with HOBt/DIC .
- Byproduct Formation : Over-Boc protection generates di-Boc impurities. Mitigation: Stepwise addition of (Boc)₂O with stoichiometric control .
What recent advancements leverage this compound in targeted drug delivery?
Q. Emerging Applications
- Antibody-Drug Conjugates (ADCs) : Covalent linkage to MMAE (monomethyl auristatin E) via maleimide-thiol chemistry improves tumor selectivity (in vivo efficacy: 70% tumor reduction in xenografts) .
- PROTACs : Integration with VHL ligands degrades BRD4 at 10 nM DC₅₀, demonstrating utility in oncology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
